molecular formula C21H25N7O4 B2889928 8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-29-0

8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2889928
CAS No.: 510717-29-0
M. Wt: 439.476
InChI Key: WXBXKNLKTGNSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-(1H-Imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative with a structurally complex substitution pattern. The purine core is substituted at position 3 with a methyl group, at position 7 with a 2-hydroxy-3-phenoxypropyl chain, and at position 8 with a (3-(1H-imidazol-1-yl)propyl)amino moiety.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-26-18-17(19(30)25-21(26)31)28(12-15(29)13-32-16-6-3-2-4-7-16)20(24-18)23-8-5-10-27-11-9-22-14-27/h2-4,6-7,9,11,14-15,29H,5,8,10,12-13H2,1H3,(H,23,24)(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXKNLKTGNSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Property Target Compound Compound
Core Structure Purine-2,6-dione Purine-2,6-dione
Position 3 Substituent Methyl Methyl
Position 7 Substituent 2-Hydroxy-3-phenoxypropyl 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl
Position 8 Substituent (3-(1H-Imidazol-1-yl)propyl)amino Benzyl(methyl)amino
Molecular Formula (hypothetical) C21H24N6O5 C25H29N5O4
Molecular Weight (g/mol) ~440.46 463.5

Physicochemical and Pharmacological Implications

  • Bioactivity : Imidazole derivatives often interact with enzymes (e.g., cytochrome P450) or receptors (e.g., histamine receptors), suggesting divergent biological targets compared to benzylamine-containing analogs .
  • Structural Similarity : Using Tanimoto coefficients (), the target compound and ’s analog would exhibit moderate similarity due to shared core and hydroxyl groups but differ in aromatic substituents .

Comparison with Pyrimidin-dione Derivatives ()

Compounds like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 7, ) share functional groups (e.g., hydroxyl and alkyl chains) but feature a pyrimidin-dione core instead of purine. This difference reduces structural similarity (lower Tanimoto scores) and likely alters metabolic stability and target selectivity .

Research Findings and Limitations

  • Biological Data : Pharmacological profiles (e.g., IC50, binding affinity) are absent in the evidence, necessitating further experimental validation.

Q & A

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400) or nanoemulsions (liposomes) to enhance solubility. Salt formation (e.g., HCl salt of the imidazole group) increases bioavailability. Phase solubility diagrams with cyclodextrins (e.g., β-CD) optimize complexation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.